Indole-5,6-quinone
Description
Indole-5,6-quinone is an indoledione and a member of orthoquinones. It has a role as a mouse metabolite.
Indole-5, 6-quinone belongs to the class of organic compounds known as indoles and derivatives. These are organic compounds containing an indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole-5, 6-quinone is soluble (in water) and a strong basic compound (based on its pKa). Indole-5, 6-quinone can be biosynthesized from 5, 6-dihydroxyindole; which is catalyzed by the enzyme tyrosinase. In humans, indole-5, 6-quinone is involved in the tyrosine metabolism pathway and the disulfiram action pathway. Indole-5, 6-quinone is also involved in several metabolic disorders, some of which include monoamine oxidase-a deficiency (mao-a), the alkaptonuria pathway, the tyrosinemia type I pathway, and dopamine beta-hydroxylase deficiency.
Properties
IUPAC Name |
1H-indole-5,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGVVGHJSQSLFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=O)C(=O)C=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90331517 | |
Record name | Indole-5,6-quinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90331517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Indole-5,6-quinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006779 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
582-59-2 | |
Record name | Indole-5,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=582-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indole-5,6-quinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole-5,6-quinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90331517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INDOLE-5,6-QUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE4DX7HKA2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Indole-5,6-quinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006779 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: IQ, derived from the oxidation of melanin precursors like DOPA and 5,6-dihydroxyindole (DHI), plays a central role in melanin biosynthesis. It readily polymerizes through various reactions, including Diels-Alder additions, to form the complex structure of eumelanin. [] [https://www.semanticscholar.org/paper/b6cad7454c608f317caf4cab0027f266f55908e4]
A: Yes, IQ can covalently modify proteins. Research shows it targets cysteine residues, potentially leading to protein dysfunction. One study demonstrated this interaction using human superoxide dismutase 2 (SOD2) as a model. [] [https://www.semanticscholar.org/paper/a3b6e5d65747271abb2cd8b8bebfe1f5aaafabcb]
A: Dopamine oxidation can generate IQ as an intermediate. Studies suggest that IQ, rather than dopamine-o-quinone or aminochrome, may be the primary reactive species contributing to the neurotoxicity of dopamine by modifying proteins like α-synuclein. [, ] [https://www.semanticscholar.org/paper/13fcfb8206bcb83a440b25b69323bb35ef09eab1] [https://www.semanticscholar.org/paper/84526025d623bb3c555ccb60f05428ec0dc43294]
A: IQ exhibits characteristic UV-Vis absorption in the range of 380-400 nm. It lacks distinct absorption bands in the ultraviolet, visible, or near-infrared regions but displays absorption bands in the far-infrared region, typical of melanins. [, ] [https://www.semanticscholar.org/paper/031f8c2521f6f7b140113fe260a6578d32dade80] [https://www.semanticscholar.org/paper/bcdb2cffe76a1c2cc0a734680993c07009778ebf]
A: Cu(II) ions have been shown to catalyze the formation of IQ from precursors like DHI and DHICA, accelerating the melanin formation process. [] [https://www.semanticscholar.org/paper/f4169eeb5393180e4bfd085a273893dfb31b7dda]
A: Yes, computational methods have been employed to determine the bond dissociation enthalpies (BDEs) of IQ and related melanin monomers. These studies provide insights into the energetics of radical formation, crucial for understanding the antioxidant properties of eumelanin. [] [https://www.semanticscholar.org/paper/5d848a0a3b0000c458197af77cec8461aa56be9f]
- Electron Spin Resonance (ESR): To study the free radical properties of melanins, which are influenced by the presence of IQ. [] [https://www.semanticscholar.org/paper/bcdb2cffe76a1c2cc0a734680993c07009778ebf]
- Mass spectrometry: To identify and quantify IQ and its reaction products, especially in studies involving protein modifications. [] [https://www.semanticscholar.org/paper/a3b6e5d65747271abb2cd8b8bebfe1f5aaafabcb]
- Computational chemistry tools: To calculate BDEs and other relevant properties of IQ. [] [https://www.semanticscholar.org/paper/5d848a0a3b0000c458197af77cec8461aa56be9f]
ANone: Several analytical techniques are essential for characterizing and studying IQ, including:
ANone: The understanding of IQ's role in melanin biosynthesis has evolved alongside the broader understanding of melanin formation pathways. Key milestones include:
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